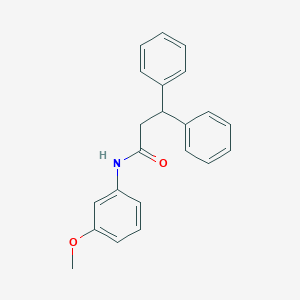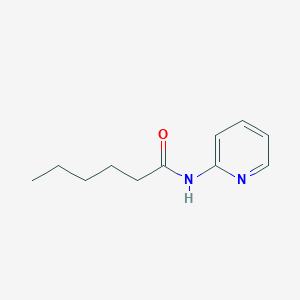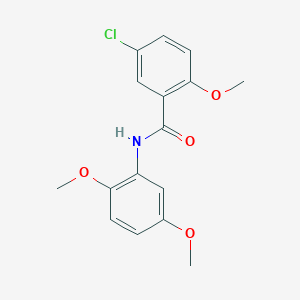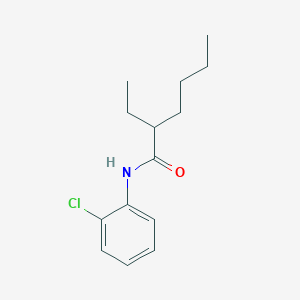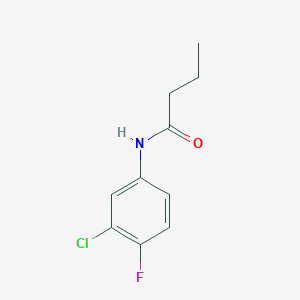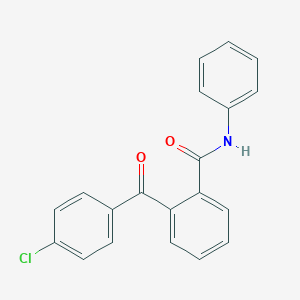
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide, also known as BFB, is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research for its ability to modulate the activity of certain enzymes and receptors in the body.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide involves its ability to bind to specific enzymes and receptors in the body. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide binds to the active site of FAAH, inhibiting its activity and leading to an increase in the levels of endocannabinoids. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide also binds to the allosteric site of TRPV1, reducing its activity and thus reducing pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide are largely dependent on its ability to modulate the activity of FAAH and TRPV1. By inhibiting FAAH, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide increases the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects. By acting as a negative allosteric modulator of TRPV1, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide reduces pain and inflammation.
実験室実験の利点と制限
One of the major advantages of using N-(4-bromo-2-fluorophenyl)-2-methylbenzamide in lab experiments is its ability to selectively modulate the activity of specific enzymes and receptors in the body. This allows researchers to study the effects of these enzymes and receptors on various physiological processes. However, one limitation of using N-(4-bromo-2-fluorophenyl)-2-methylbenzamide is its potential for off-target effects, as it may bind to other enzymes and receptors in the body.
将来の方向性
There are several future directions for the use of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide in scientific research. One potential application is in the development of new therapies for pain and inflammation. By modulating the activity of TRPV1, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may provide a new avenue for the treatment of these conditions. Another potential application is in the study of the endocannabinoid system, which has been implicated in a wide range of physiological processes. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may provide a useful tool for studying the effects of endocannabinoids on these processes. Finally, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide may also have applications in the development of new drugs for the treatment of various diseases, as it has been shown to have a wide range of biological activities.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-2-methylbenzamide involves a multi-step process that starts with the reaction of 4-bromo-2-fluoroaniline with 2-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then subjected to a series of reactions involving protection and deprotection steps to yield the final product, N-(4-bromo-2-fluorophenyl)-2-methylbenzamide.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has been extensively used in scientific research as a tool to study the activity of various enzymes and receptors in the body. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. This inhibition leads to an increase in the levels of endocannabinoids, which are known to have anti-inflammatory and analgesic effects.
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has also been shown to modulate the activity of the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. N-(4-bromo-2-fluorophenyl)-2-methylbenzamide has been found to act as a negative allosteric modulator of TRPV1, reducing its activity and thus reducing pain and inflammation.
特性
分子式 |
C14H11BrFNO |
|---|---|
分子量 |
308.14 g/mol |
IUPAC名 |
N-(4-bromo-2-fluorophenyl)-2-methylbenzamide |
InChI |
InChI=1S/C14H11BrFNO/c1-9-4-2-3-5-11(9)14(18)17-13-7-6-10(15)8-12(13)16/h2-8H,1H3,(H,17,18) |
InChIキー |
LWGNMKXVNHTSAI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



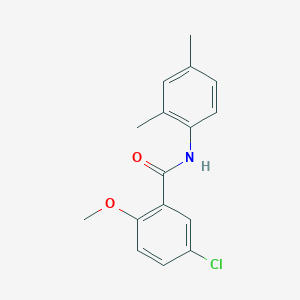
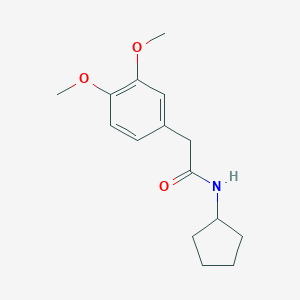
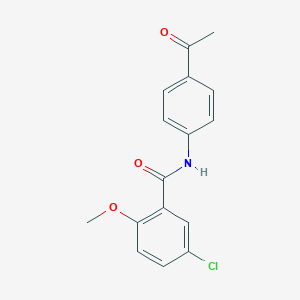
![3-{[(4-Iodophenyl)sulfonyl]amino}benzoicacid](/img/structure/B291541.png)

![Ethyl 3-[(2-benzoylbenzoyl)amino]benzoate](/img/structure/B291544.png)
